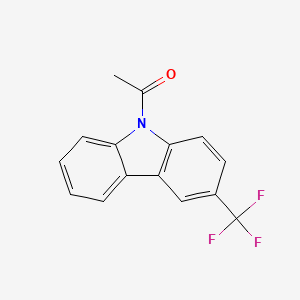
N1-(6-Chloro-2-methoxyacridin-9-yl)ethane-1,2-diamine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N1-(6-Chloro-2-methoxyacridin-9-yl)ethane-1,2-diamine hydrochloride is a chemical compound known for its diverse applications in scientific research. This compound is characterized by its unique structure, which includes a chloro and methoxy group attached to an acridine moiety, and an ethane-1,2-diamine side chain. It is often used in various fields such as chemistry, biology, and medicine due to its distinctive properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N1-(6-Chloro-2-methoxyacridin-9-yl)ethane-1,2-diamine hydrochloride typically involves the reaction of 6,9-dichloro-2-methoxyacridine with ethane-1,2-diamine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and may require heating to facilitate the reaction. The product is then purified and converted to its hydrochloride salt form.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for maximum yield and purity. The final product is subjected to rigorous quality control measures to ensure its suitability for various applications.
Análisis De Reacciones Químicas
Types of Reactions
N1-(6-Chloro-2-methoxyacridin-9-yl)ethane-1,2-diamine hydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: It can also undergo reduction reactions, leading to the formation of reduced derivatives.
Substitution: The chloro group in the acridine moiety can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired outcome.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various acridine derivatives, while substitution reactions can produce a range of substituted acridines.
Aplicaciones Científicas De Investigación
N1-(6-Chloro-2-methoxyacridin-9-yl)ethane-1,2-diamine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various acridine derivatives.
Biology: The compound is employed in studies involving DNA intercalation and fluorescence.
Industry: The compound is used in the production of dyes and pigments due to its chromophoric properties.
Mecanismo De Acción
The mechanism of action of N1-(6-Chloro-2-methoxyacridin-9-yl)ethane-1,2-diamine hydrochloride involves its interaction with molecular targets such as DNA. The compound intercalates between DNA base pairs, disrupting the normal function of the DNA and inhibiting processes such as transcription and replication. This mechanism is particularly useful in the development of antitumor agents.
Comparación Con Compuestos Similares
Similar Compounds
9-Amino-6-chloro-2-methoxyacridine: Similar in structure but lacks the ethane-1,2-diamine side chain.
6,9-Dichloro-2-methoxyacridine: Precursor to the compound, with two chloro groups instead of one.
N,N’-bis-(6-chloro-2-methoxyacridin-9-yl)-hexane-1,6-diamine: Contains a longer diamine chain.
Uniqueness
N1-(6-Chloro-2-methoxyacridin-9-yl)ethane-1,2-diamine hydrochloride is unique due to its specific combination of functional groups and side chains, which confer distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications.
Propiedades
Fórmula molecular |
C16H17Cl2N3O |
|---|---|
Peso molecular |
338.2 g/mol |
Nombre IUPAC |
N'-(6-chloro-2-methoxyacridin-9-yl)ethane-1,2-diamine;hydrochloride |
InChI |
InChI=1S/C16H16ClN3O.ClH/c1-21-11-3-5-14-13(9-11)16(19-7-6-18)12-4-2-10(17)8-15(12)20-14;/h2-5,8-9H,6-7,18H2,1H3,(H,19,20);1H |
Clave InChI |
UAFIMHRGDJRKGC-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC2=C(C3=C(C=C(C=C3)Cl)N=C2C=C1)NCCN.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


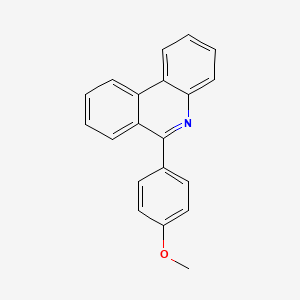

![1-(m-Tolylsulfonyl)-1H-benzo[d]imidazole](/img/structure/B14115947.png)
![methyl 2-(8-(2-chlorophenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B14115950.png)
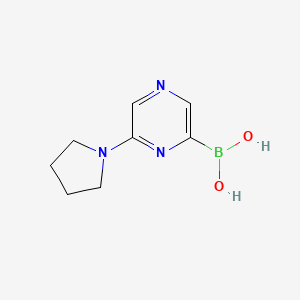
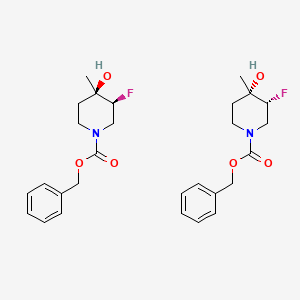
![N,N-Bis(1-methylethyl)[1,1-biphenyl]-3-carboxamide](/img/structure/B14115970.png)
![(E)-1-(benzo[d][1,3]dioxol-5-yl)-3-(3-benzyl-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea](/img/structure/B14115971.png)
![benzyl (2S)-3-(4-methoxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate](/img/structure/B14115973.png)
![ethyl N-[(2,6-dichlorophenyl)carbamothioyl]carbamate](/img/structure/B14115978.png)

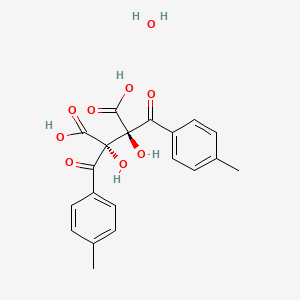
![Bicyclo[6.1.0]non-4-ene-9-carboxylic acid, methyl ester, (1a,8a,9b)-](/img/structure/B14115994.png)
